molecular formula C16H19N5O B11621212 N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]propanamide CAS No. 354993-69-4

N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]propanamide

Cat. No.: B11621212
CAS No.: 354993-69-4
M. Wt: 297.35 g/mol
InChI Key: KWXCVZUKECCZND-UHFFFAOYSA-N
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Description

N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and an amide linkage, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]propanamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 2-amino-4,6-dimethylpyrimidine with appropriate reagents to introduce the phenylamino and propanamide groups. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulphonamide
  • 4-chloro-N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]benzamide

Uniqueness

N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]propanamide is unique due to its specific structural features, such as the presence of the dimethylpyrimidine ring and the amide linkage.

Properties

CAS No.

354993-69-4

Molecular Formula

C16H19N5O

Molecular Weight

297.35 g/mol

IUPAC Name

N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]propanamide

InChI

InChI=1S/C16H19N5O/c1-4-14(22)20-16(19-13-8-6-5-7-9-13)21-15-17-11(2)10-12(3)18-15/h5-10H,4H2,1-3H3,(H2,17,18,19,20,21,22)

InChI Key

KWXCVZUKECCZND-UHFFFAOYSA-N

Isomeric SMILES

CCC(=O)N/C(=N/C1=NC(=CC(=N1)C)C)/NC2=CC=CC=C2

Canonical SMILES

CCC(=O)NC(=NC1=NC(=CC(=N1)C)C)NC2=CC=CC=C2

solubility

13 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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